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Compound of Interest

Compound Name:
5-Amino-1-(4-chlorophenyl)-1h-

pyrazole-4-carboxamide

CAS No.: 50427-79-7

Cat. No.: B1267358

Get Quote

The pyrazole carboxamide moiety is a quintessential example of a "privileged scaffold" in the

lexicon of medicinal and agrochemical science. This five-membered heterocyclic ring system,

characterized by two adjacent nitrogen atoms and an appended carboxamide group, has

demonstrated remarkable versatility, serving as the foundational structure for a multitude of

biologically active compounds.[1][2] Its extensive history is marked by applications ranging from

herbicides and fungicides to potent therapeutic agents targeting a wide array of physiological

pathways.[3][4] The synthetic tractability of the pyrazole core allows for precise, multi-positional

modifications, enabling chemists to meticulously tune the steric, electronic, and

pharmacokinetic properties of derivative compounds to achieve desired biological effects. This

guide provides a comprehensive exploration of the pyrazole carboxamide class, from its initial

discovery to its modern applications and the intricate structure-activity relationships that govern

its function.
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The story of pyrazole carboxamides is a multi-decade narrative of chemical curiosity and

therapeutic innovation.

The Dawn of Pyrazole Chemistry (1880s): The journey begins not with a carboxamide, but

with the pyrazole ring itself. In 1883, German chemist Ludwig Knorr achieved the first

synthesis of a substituted pyrazole derivative through the cyclocondensation of ethyl

acetoacetate with phenylhydrazine.[2][3][5] This reaction, now famously known as the Knorr

pyrazole synthesis, laid the fundamental groundwork for accessing this critical heterocyclic

system. Shortly after, in 1889, Buchner accomplished the first synthesis of the parent

pyrazole compound.[3]

Early Agrochemical Dominance: For much of their history, pyrazole derivatives found

extensive use in the agrochemical industry as herbicides, insecticides, and fungicides.[2][5]

This era established the scaffold's robustness and its capacity to interact with biological

targets crucial for pest and pathogen control.

The Pharmaceutical Breakthrough—Targeting the Cannabinoid System: A significant

milestone in the pharmaceutical application of this scaffold was the development of N-

(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-

carboxamide, also known as SR141716A or Rimonabant.[6][7] This compound emerged as a

potent and specific antagonist for the brain cannabinoid receptor (CB1) and was investigated

for treating obesity and related metabolic disorders.[6][8] The extensive research into

SR141716A provided deep insights into the structure-activity relationships required for potent

CB1 antagonism.[6][7][9]

The Modern Era—Diversification and Precision: Recent decades have witnessed an

explosion in the diversity of pyrazole carboxamide applications. The discovery of their potent

inhibitory action on succinate dehydrogenase (SDH) has made them a cornerstone of

modern fungicides.[10][11][12] In parallel, pharmaceutical research has uncovered their

potential as anticancer agents that can induce apoptosis or autophagy, selective COX-2

inhibitors for inflammation, and, more recently, as novel Gi-biased μ-opioid receptor agonists

for pain management, engineered to circumvent the typical side effects of conventional

opioids.[1][4][13][14][15]
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Part 2: The Chemistry of Pyrazole Carboxamides:
Synthesis and Structural Design
The success of the pyrazole carboxamide scaffold is intrinsically linked to its accessible and

versatile synthesis, which allows for systematic exploration of its chemical space.

Core Synthesis Strategy: A Two-Stage Approach
The most prevalent and flexible method for synthesizing pyrazole carboxamides is a two-stage

process that first constructs the pyrazole core and then appends the carboxamide functionality.

[16] This approach provides two distinct points for introducing molecular diversity.

Stage 1: Pyrazole Ring Construction: Typically achieved via a cyclocondensation reaction,

such as the Knorr synthesis, between a 1,3-dicarbonyl compound (or its synthetic equivalent,

like a β-ketoester) and a hydrazine derivative.[2][16] This step establishes the substitution

pattern on the pyrazole ring itself.

Stage 2: Amidation: The carboxylic acid or ester functionality on the pyrazole ring is then

coupled with a desired amine to form the final carboxamide bond.[16] This step allows for the

introduction of a vast array of substituents on the amide nitrogen, which is often critical for

tuning target specificity and potency.
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General workflow for pyrazole carboxamide synthesis.

Experimental Protocol: General Synthesis of a Pyrazole-
4-Carboxamide
This protocol describes a representative laboratory-scale synthesis, beginning with the

construction of a pyrazole-4-carboxylate ester followed by hydrolysis and amide coupling.

Part A: Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-4-carboxylate[16]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve the selected hydrazine derivative (1.0 eq) in absolute ethanol.

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution to

facilitate the reaction.
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Reactant Addition: Add the appropriate β-ketoester (1.0 eq) dropwise to the stirred solution at

room temperature.

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC). The reaction is typically complete within 2-6 hours.

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

Reduce the solvent volume under reduced pressure. The resulting crude product can be

purified by recrystallization from ethanol or by column chromatography on silica gel.

Part B: Saponification to Pyrazole-4-carboxylic Acid

Hydrolysis: Dissolve the pyrazole ester from Part A in a mixture of ethanol and a 2M aqueous

solution of sodium hydroxide (NaOH).

Reaction: Stir the mixture at room temperature or with gentle heating until TLC analysis

indicates complete consumption of the ester.

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 2N

hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry

under vacuum to yield the pyrazole-4-carboxylic acid.

Part C: Amide Coupling to Form Pyrazole-4-carboxamide[8][17]

Acid Activation: Suspend the pyrazole-4-carboxylic acid (1.0 eq) from Part B in an anhydrous

solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent

like HATU or HOBt/EDC. Alternatively, the acid can be converted to an acid chloride by

reacting with thionyl chloride (SOCl₂) or oxalyl chloride.[8]

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or

diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
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Workup and Purification: Wash the reaction mixture sequentially with a weak acid solution

(e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude

product by column chromatography or recrystallization to obtain the final pyrazole

carboxamide.

Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole carboxamides is exquisitely sensitive to the substitution

patterns on both the pyrazole ring and the amide moiety.[18]
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Target Class
Key Structural
Requirements & SAR
Insights

Representative
Compound(s)

SDHI Fungicides

- Pyrazole Ring: A

difluoromethyl or

trifluoromethyl group at the C3

position is often optimal for

high activity. A methyl group at

the N1 position is common.[10]

[12] - Carboxamide Linker: The

amide nitrogen is typically

substituted with a phenyl ring. -

N-Phenyl Group: Ortho-

substitution on the N-phenyl

ring is critical. Often a biphenyl

or a phenyl ring with a bulky

alkyl or cycloalkyl group is

required for potent inhibition of

the succinate dehydrogenase

enzyme complex.[10][19]

Fluxapyroxad, Bixafen

CB1 Receptor Antagonists

- Pyrazole Ring (C5): A para-

substituted phenyl ring (e.g., p-

chlorophenyl, p-iodophenyl) is

essential for high affinity.[6][7] -

Pyrazole Ring (N1): A 2,4-

dichlorophenyl substituent is a

key feature for potent

antagonism.[6] - Carboxamide

Group (C3): The amide is

crucial. A piperidinyl

carboxamide is a common and

highly effective moiety.[6][9]

Rimonabant (SR141716A)

Kinase Inhibitors (Anticancer) - The SAR is highly dependent

on the specific kinase being

targeted. - Often involves aryl

or heteroaryl groups on the N1

Celecoxib (COX-2), various

experimental compounds
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and C3/C5 positions of the

pyrazole ring to engage in

hydrogen bonding and

hydrophobic interactions within

the ATP-binding pocket of the

kinase.[1][4] - The

carboxamide portion frequently

links to another cyclic system

that occupies other regions of

the binding site.[1]

μ-Opioid Receptor Agonists

- SAR analysis based on

known agonists like PZM21 led

to the optimization of an

aminopyrazole core.[13] -

Specific substitutions are

designed to favor G-protein

signaling (Gi pathway) over β-

arrestin recruitment, leading to

analgesia without common

opioid side effects.[13][15]

Compound 17a[13]

Part 3: Mechanisms of Action: From Crop Protection
to Human Health
The broad utility of pyrazole carboxamides stems from their ability to precisely inhibit distinct

biological targets.

In Agrochemicals: Succinate Dehydrogenase Inhibition
(SDHI)
The primary mode of action for most pyrazole carboxamide fungicides is the inhibition of the

enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial

electron transport chain.[11][12]

Mechanism: SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle with the

respiratory chain. It oxidizes succinate to fumarate in the TCA cycle and simultaneously
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reduces ubiquinone to ubiquinol in the electron transport chain. By binding to the ubiquinone

binding site (Q-site) of the SDH enzyme complex, pyrazole carboxamide fungicides

physically block this electron transfer.[11] This disruption halts cellular respiration, leading to

a severe depletion of ATP and ultimately causing fungal cell death.[20] The development of

resistance is a concern, often arising from mutations in the SDH enzyme that reduce

fungicide binding.[10]
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(Q)Complex II
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Mechanism of SDHI fungicides on the mitochondrial respiratory chain.

In Pharmaceuticals: Precision Targeting of Cellular
Receptors and Enzymes
In medicine, pyrazole carboxamides have been engineered to interact with a variety of targets

with high specificity.

Cannabinoid Receptor 1 (CB1) Antagonism: CB1 receptors are G-protein coupled receptors

primarily found in the brain and central nervous system. They are involved in regulating

appetite, mood, and memory. Pyrazole carboxamide antagonists like Rimonabant bind to

these receptors but do not activate them, thereby blocking the effects of endogenous

cannabinoids (like anandamide) or exogenous agonists. This blockade was shown to reduce

appetite and produce weight loss.[6][9]
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Kinase Inhibition in Oncology: Many cancers are driven by aberrant activity of protein

kinases, which are enzymes that regulate cell growth, proliferation, and survival. Pyrazole

carboxamides have been designed to fit into the ATP-binding pocket of specific kinases,

such as Aurora kinases, EGFR, and HER-2.[1][4] By competitively inhibiting the binding of

ATP, they prevent the kinase from phosphorylating its downstream targets, thereby halting

the pro-cancerous signaling cascade and leading to cell growth arrest or apoptosis.[14]

Gi-Biased μ-Opioid Receptor Agonism: A cutting-edge application is the design of pyrazole

carboxamides that act as biased agonists at the μ-opioid receptor (MOR).[13] Traditional

opioids activate both the desired pain-relieving Gi signaling pathway and the undesirable β-

arrestin pathway, which is linked to side effects like respiratory depression and tolerance.

Newly discovered pyrazole carboxamides selectively activate the Gi pathway while avoiding

β-arrestin recruitment, offering the potential for potent analgesia with a significantly improved

safety profile.[13][15]

Part 4: Future Directions and Outlook
The field of pyrazole carboxamide research remains vibrant and promising. Current efforts are

focused on several key areas:

Overcoming Resistance: In agriculture, a primary challenge is managing the evolution of

fungicide resistance.[10] This involves designing new SDHIs that can bind to mutated forms

of the enzyme and developing strategies that combine different modes of action.

Expanding Therapeutic Targets: In medicine, researchers continue to explore the pyrazole

carboxamide scaffold against new biological targets for diseases ranging from

neurodegenerative disorders to viral infections.

Computational and AI-Driven Design: The use of computational docking, molecular dynamics

simulations, and artificial intelligence is accelerating the discovery process.[21] These tools

allow for the virtual screening of vast chemical libraries and the rational design of

compounds with optimized potency, selectivity, and pharmacokinetic properties, promising a

new generation of highly effective pyrazole carboxamide-based agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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